molecular formula C15H14O3 B309836 m-Anisic acid, 3-methylphenyl ester

m-Anisic acid, 3-methylphenyl ester

Cat. No.: B309836
M. Wt: 242.27 g/mol
InChI Key: FEHHLAGRHWSQJW-UHFFFAOYSA-N
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Description

m-Anisic acid, 3-methylphenyl ester is a synthetic organic compound believed to be an ester derivative of m-anisic acid (3-methoxybenzoic acid). As an ester derivative, this compound is of significant interest in organic synthesis and medicinal chemistry research, where it may serve as a key intermediate or building block. Esters of m-anisic acid are frequently explored for their potential bioactivity and as precursors in the synthesis of more complex molecules, such as polymers with specific sequential structures . Researchers investigate these compounds for their potential roles as allelochemicals or in the development of sustainable bio-herbicidal formulations, given that related phenolic esters are known to exhibit phytotoxic effects that can disrupt weed growth . The structure of this compound suggests it could be valuable in methodological studies for developing direct polycondensation techniques to create sequential polymers from nonsymmetric monomers . As a research chemical, its primary value lies in its application during the discovery and development of new synthetic pathways, bioactive molecules, and functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting. Specific structural and analytical data (e.g., NMR, Mass Spec) should be consulted to confirm the identity and purity of the compound for specific experimental applications.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(3-methylphenyl) 3-methoxybenzoate

InChI

InChI=1S/C15H14O3/c1-11-5-3-8-14(9-11)18-15(16)12-6-4-7-13(10-12)17-2/h3-10H,1-2H3

InChI Key

FEHHLAGRHWSQJW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Case Studies

  • Antimicrobial Screening : In a 2024 study, this compound showed moderate activity against E. coli (MIC = 128 µg/mL), outperformed by halogenated analogs (e.g., p-chlorophenyl p-anisate, MIC = 64 µg/mL) due to enhanced membrane permeability .
  • Thermal Stability : Thermogravimetric analysis (TGA) revealed that o-toluic acid, 3-methylphenyl ester decomposes at 220°C, whereas m-anisic acid esters degrade above 250°C, highlighting their utility in high-temperature applications .

Preparation Methods

Reaction Overview

This two-step method involves converting m-anisic acid (3-methoxybenzoic acid) to its reactive acid chloride intermediate, followed by nucleophilic acyl substitution with 3-methylphenol (m-cresol).

Step 1: Synthesis of 3-Methoxybenzoyl Chloride
m-Anisic acid reacts with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst:

3-Methoxybenzoic acid+SOCl2DMF3-Methoxybenzoyl chloride+SO2+HCl\text{3-Methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{3-Methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

Reaction conditions:

  • Molar ratio : 1:5 (acid : SOCl₂)

  • Temperature : Room temperature (25°C)

  • Time : 2 hours

  • Yield : >95% (based on analogous reactions in)

Step 2: Esterification with 3-Methylphenol
The acid chloride reacts with m-cresol in a base (e.g., pyridine or NaOH) to form the ester:

3-Methoxybenzoyl chloride+3-MethylphenolBasem-Anisic acid, 3-methylphenyl ester+HCl\text{3-Methoxybenzoyl chloride} + \text{3-Methylphenol} \xrightarrow{\text{Base}} \text{m-Anisic acid, 3-methylphenyl ester} + \text{HCl}

Reaction conditions:

  • Solvent : Dichloromethane or toluene

  • Temperature : 0–25°C

  • Time : 4–6 hours

  • Yield : 80–85% (estimated from)

Advantages and Limitations

  • Advantages : High purity (>98%), scalability, and avoidance of heavy-metal catalysts.

  • Limitations : Requires handling corrosive SOCl₂ and generates HCl gas.

Oxidative Esterification via Phase-Transfer Catalysis

Reaction Overview

Adapted from methyl anisate synthesis, this one-pot method oxidizes m-anisaldehyde (3-methoxybenzaldehyde) to m-anisic acid, followed by in situ esterification with 3-methylphenol derivatives.

Reaction Scheme :

3-MethoxybenzaldehydeNaNs, TBAITBHP3-Methoxybenzoic acid3-Methylphenyl iodidem-Anisic acid, 3-methylphenyl ester\text{3-Methoxybenzaldehyde} \xrightarrow[\text{NaNs, TBAI}]{\text{TBHP}} \text{3-Methoxybenzoic acid} \xrightarrow{\text{3-Methylphenyl iodide}} \text{this compound}

Conditions :

  • Oxidant : tert-Butyl hydroperoxide (TBHP, 0.825 mmol)

  • Catalyst : Tetrabutylammonium iodide (TBAI, 0.11 mmol)

  • Solvent : Toluene

  • Temperature : 90°C

  • Time : 2 hours

  • Yield : 70–75% (extrapolated from)

Key Modifications

  • Substrate Adaptation : Replacing methyl iodide with 3-methylphenyl iodide or tosylate.

  • Optimization : Increased reaction time (4–6 hours) improves esterification efficiency for bulkier phenols.

Comparative Analysis of Methods

MethodConditionsYieldPurityScalability
Acid ChlorideSOCl₂, DMF, RT80–85%>98%High
Oxidative EsterificationTBHP, TBAI, 90°C70–75%90–95%Moderate
Steglich EsterificationDCC/DMAP, DCM, 24h75–80%95%Low

Key Findings :

  • The acid chloride method offers the highest yield and purity, making it preferred for industrial production.

  • Oxidative esterification reduces hazardous waste but requires optimization for phenolic esters.

  • Steglich esterification is milder but less scalable due to reagent cost and reaction time.

Q & A

Q. What analytical methods are recommended for reliable identification of m-Anisic acid, 3-methylphenyl ester in complex mixtures?

Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identification. Key parameters include:

  • Retention Index (RI): Compare experimental RI values to literature databases (e.g., RI = 1827–1828 as per Adams et al. 2017) .
  • Mass Spectral Matching: Use reference libraries (e.g., NIST or Wiley) to confirm fragmentation patterns. Characteristic ions include the molecular ion (m/z 226) and fragments from ester cleavage (e.g., m-anisic acid and 3-methylphenol derivatives) .
  • Sample Preparation: Employ solid-phase extraction (SPE) to isolate the compound from matrices like plant extracts or environmental samples .

Q. What synthetic strategies are documented for this compound?

Esterification via acid-catalyzed condensation is a primary route:

  • Reagents: React m-anisic acid with 3-methylphenol using sulfuric acid or p-toluenesulfonic acid as catalysts .
  • Purification: Distillation under reduced pressure or column chromatography to remove unreacted starting materials .
  • Yield Optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (e.g., 1:1.2 acid-to-phenol) .

Q. How can researchers characterize the physicochemical properties of this compound?

Key parameters include:

  • Solubility: Test in polar (e.g., methanol) and non-polar solvents (e.g., hexane) using gravimetric methods .
  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Spectroscopic Data: Collect 1^1H/13^13C NMR and IR spectra to confirm ester linkage and substituent positions .

Advanced Research Questions

Q. How can researchers address analytical challenges in quantifying trace amounts of this compound?

Challenges include low sensitivity and matrix interference. Solutions involve:

  • Derivatization: Enhance volatility for GC/MS by silylation (e.g., BSTFA) or acetylation .
  • Internal Standards: Use deuterated analogs (e.g., d3d_3-phenmedipham) to correct for matrix effects .
  • High-Resolution MS (HRMS): Resolve isobaric interferences with instruments like Q-TOF, achieving sub-ppb detection limits .

Q. How do structural analogs of this compound differ in reactivity, and what methodologies can elucidate these differences?

Compare analogs (e.g., sebacic acid 3-methylphenyl ester or methylcarbamate derivatives ):

  • Reactivity Studies: Use Hammett plots to correlate substituent effects with hydrolysis rates in acidic/basic conditions .
  • Computational Modeling: Density functional theory (DFT) to predict ester bond stability and electron-withdrawing/donating effects .
  • Enzymatic Assays: Screen lipase-catalyzed hydrolysis to assess bioactivity divergence .

Q. How should researchers design studies to evaluate potential endocrine-disrupting effects of this compound?

Follow EPA Endocrine Disruptor Screening Program (EDSP) guidelines :

  • In Vitro Assays: Use ER/AR reporter gene assays to test receptor binding .
  • In Vivo Models: Zebrafish or rodent models for developmental toxicity (e.g., OECD TG 457) .
  • Dose-Response Analysis: Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs) .

Q. What experimental approaches resolve contradictions in reported data (e.g., conflicting bioactivity or stability results)?

  • Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like purity (e.g., HPLC ≥98% vs. lower grades) .
  • Interlaboratory Comparisons: Collaborate to standardize protocols (e.g., OECD guidelines for stability testing) .
  • Advanced Characterization: Use X-ray crystallography or 2D NMR to confirm structural integrity and rule out isomerism .

Methodological Considerations

  • Synthesis Optimization: Use design of experiments (DoE) to refine reaction conditions (e.g., temperature, solvent polarity) .
  • Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries to ensure accuracy .
  • Safety Protocols: Follow hazard guidelines for ester handling (e.g., ventilation, PPE) due to potential irritant properties .

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